molecular formula C11H8OS B1334803 2-(Thiophen-3-yl)benzaldehyde CAS No. 99902-03-1

2-(Thiophen-3-yl)benzaldehyde

Cat. No.: B1334803
CAS No.: 99902-03-1
M. Wt: 188.25 g/mol
InChI Key: ICLJIEBWQYGNIU-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the 2-position with a thiophen-3-yl group. The thiophene ring, a sulfur-containing heterocycle, introduces electron-rich character due to sulfur’s lone pairs, enhancing reactivity in electrophilic substitution and coordination chemistry. This compound is of interest in organic synthesis, materials science, and agrochemical research due to its dual aromatic systems, which enable applications in ligand design, polymer precursors, and bioactive molecule development .

Properties

IUPAC Name

2-thiophen-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLJIEBWQYGNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401894
Record name 2-(3-thienyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99902-03-1
Record name 2-(3-thienyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)benzaldehyde involves its interaction with various molecular targets and pathways. For example, its antifungal activity is attributed to the disruption of cellular antioxidation systems, targeting components such as superoxide dismutases and glutathione reductase . This disruption leads to oxidative stress and inhibition of fungal growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • Benzaldehyde : The parent compound lacking substituents.
  • 2-(Naphthalen-2-yl)benzaldehyde : Replaces the thiophene ring with a naphthalene group, increasing aromatic conjugation .
  • 2-(Furan-3-yl)benzaldehyde : Substitutes thiophene with an oxygen-containing furan ring.

Physicochemical Properties

Property 2-(Thiophen-3-yl)benzaldehyde Benzaldehyde 2-(Naphthalen-2-yl)benzaldehyde
Molecular Weight (g/mol) ~202.3 106.12 ~232.3
Aromatic System Benzene + thiophene Benzene Benzene + naphthalene
Electron Density High (S lone pairs) Moderate Moderate (extended π-system)

Note: Data inferred from structural trends; explicit values for this compound require further experimental validation.

Reactivity and Stability

  • Electrophilic Substitution : The thiophene moiety directs electrophiles to its α-positions, contrasting with naphthalene’s β-preference . Benzaldehyde lacks this directing effect.
  • Oxidation Stability : The aldehyde group in this compound is stabilized by resonance with the thiophene ring, whereas benzaldehyde is prone to autoxidation.
  • Coordination Chemistry : Thiophene’s sulfur enhances metal-binding capacity compared to naphthalene or furan derivatives.

Research Findings and Data Analysis

VOC Analysis in Agricultural Contexts

A study comparing VOCs associated with 2-AP identified benzaldehyde as a common component in weakly associated compounds (5/16 overlaps between analyses) . This suggests that substituents like thiophen-3-yl could modulate VOC behavior:

Analysis Pair Common VOCs Overlap Percentage
Table 4a vs. Table 3 9/12 75%
Table 4b vs. Table 3 12/13 92.3%
Table 4c vs. Table 3 5/16 31.25%

Biological Activity

2-(Thiophen-3-yl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:

C9H7S\text{C}_9\text{H}_7\text{S}

This compound exhibits unique properties due to the electron-rich nature of the thiophene ring, which can influence its reactivity and interactions with biological targets.

1. Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In a study, the compound demonstrated a strong ability to scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .

2. Antimicrobial Effects

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 50-100 µg/mL, indicating moderate potency .

3. Anti-cancer Potential

One of the most significant areas of interest for this compound is its potential anti-cancer activity. Studies have suggested that it may act as an inhibitor of key signaling pathways involved in tumor growth and proliferation. For instance, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is critical for cell survival and growth in various cancers . In cellular assays, treatment with this compound resulted in apoptosis in cancer cell lines at concentrations as low as 0.1 µM .

The biological activities of this compound can be attributed to its ability to interact with various biomolecules:

  • Inhibition of Enzymes : The compound has been identified as a potential inhibitor of enzymes such as tyrosinase, which plays a role in melanin production. This property may have applications in treating hyperpigmentation disorders .
  • Cell Cycle Arrest : In cancer studies, it was observed that the compound could induce G0/G1 phase arrest in A549 lung cancer cells, thereby hindering their proliferation .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of various benzaldehyde derivatives included this compound. The results indicated that this compound exhibited comparable antioxidant activity to established antioxidants like ascorbic acid, highlighting its potential utility in health supplements aimed at combating oxidative stress .

Case Study 2: Antimicrobial Activity Assessment

In an antimicrobial study, researchers tested a series of thiophene derivatives against multiple bacterial strains. This compound was among the most effective compounds tested, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiophene ring could enhance antimicrobial efficacy further .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantStrong free radical scavenging
AntimicrobialMIC values: 50-100 µg/mL against bacteria
Anti-cancerInduces apoptosis; inhibits PI3K/Akt/mTOR
Enzyme InhibitionTyrosinase inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Thiophen-3-yl)benzaldehyde
Reactant of Route 2
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